2-Chloro-10H-phenothiazine-10-propanamine 5-oxide
Overview
Description
Synthesis Analysis
The synthesis of phenothiazine derivatives often involves multi-step chemical processes. For example, the nitration of 2-chloro-10-methylphenothiazine yields mono-nitro compounds identified as sulfoxides and sulfones, where substitution occurs at the seven position, supported by NMR and X-ray crystal structure analyses (Jovanovic et al., 1986). Similarly, derivatives like 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide can be synthesized through related processes involving specific substitutions and modifications.
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives, including 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, is characterized by the presence of nitrogen and sulfur atoms in a tricyclic system. X-ray crystallography and NMR spectroscopy are commonly used to determine the structural configurations and substituent positions. For instance, the crystal structure analysis of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide revealed a “pseudo-axial” configuration of the sulfoxide group, indicating the structural complexity of such derivatives (Jovanovic et al., 1986).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, including nitration, halogenation, and oxidation. These reactions can lead to the formation of sulfoxides, sulfones, and other substituted derivatives. The reactivity is influenced by the electron-donating or withdrawing nature of substituents and the presence of the sulfoxide group, as seen in the nitration products of 2-chloro-10-methylphenothiazine (Jovanovic et al., 1986).
Scientific Research Applications
Conformational and Molecular Studies
- N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine has been studied for its conformational behavior, vibrational wave numbers, and molecular docking potential, indicating potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).
Anticancer Properties
- Phenothiazine derivatives demonstrate high activity against the breast cancer cell line MCF7, suggesting potential therapeutic applications in cancer treatment (Ahmed et al., 2018).
Spectroscopic Characterization
- Unique structures derived from the phosphorylation reaction of 10H-phenothiazine, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, have been isolated and characterized, displaying interesting phosphorescence properties (Swoboda et al., 2022).
Neuroprotective Potential
- N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide has shown efficacy as a neuroprotectant and selective butyrylcholinesterase inhibitor, offering potential treatment avenues for neurological disorders such as Alzheimer's disease (González-Muñoz et al., 2011).
Redox Shuttle Additives in Batteries
- Certain phenothiazine molecules have been found to be stable redox shuttle additives in lithium-ion batteries, demonstrating their utility in protecting against overcharge and overdischarge (Buhrmester et al., 2006).
Dye-Sensitized Solar Cells
- 10H-phenothiazine-based dyes have been identified as efficient for dye-sensitized solar cells (DSSCs), showcasing the importance of phenothiazines in renewable energy technologies (Huang et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)20(15)19/h1-2,4-7,10H,3,8-9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJLHHBXRHEYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2=O)C=CC(=C3)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944967 | |
Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-10H-phenothiazine-10-propanamine 5-oxide | |
CAS RN |
2232-49-7 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didemethylchlorpromazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDEMETHYLCHLORPROMAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7MCA8TJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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